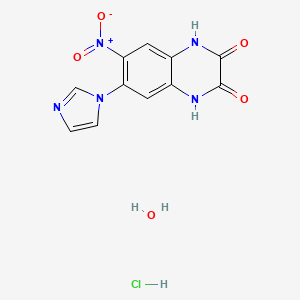

YM-90K (hydrochloride hydrate)

Description

Historical Context and Initial Characterization in Neuropharmacology

YM-90K, also referred to as YM900, was first described in the scientific literature in the mid-1990s. nih.govresearchgate.net Early investigations focused on its pharmacological properties and its effects on the central nervous system. nih.gov These initial studies characterized YM-90K as a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. nih.govresearchgate.net

The initial characterization involved a series of in vitro and in vivo experiments to determine its binding affinity and functional antagonism at various glutamate receptor subtypes. nih.gov These studies revealed that YM-90K has a high affinity for AMPA receptors, with significantly lower affinity for kainate and N-methyl-D-aspartate (NMDA) receptors. rndsystems.comnih.gov This selectivity was a crucial finding, as it allowed researchers to dissect the specific roles of AMPA receptors in various neurological processes. Further studies explored its neuroprotective effects in models of cerebral ischemia, laying the groundwork for its use in studying excitotoxicity and neuronal injury. nih.govresearchgate.net

Significance as a Research Tool in Glutamate Receptor Studies

The primary significance of YM-90K lies in its role as a selective AMPA receptor antagonist. rndsystems.comresearchgate.netaxonmedchem.com Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, and its receptors are broadly classified into ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. hellobio.com The ionotropic receptors include NMDA, AMPA, and kainate receptors, each playing distinct roles in synaptic transmission and plasticity. hellobio.com

The ability of YM-90K to selectively block AMPA receptors allows researchers to investigate the specific contributions of this receptor subtype to various physiological and pathological processes. ahajournals.org For instance, it has been instrumental in studies of synaptic transmission, long-term potentiation (a cellular model of learning and memory), and the mechanisms of neuronal death in conditions like stroke. nih.govahajournals.orgmedkoo.com By comparing the effects of YM-90K with those of other non-selective or NMDA receptor-selective antagonists, scientists can delineate the specific pathways mediated by AMPA receptors. researchgate.net

Interactive Table: Binding Affinity of YM-90K for Glutamate Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| AMPA | 84 |

| Kainate | 2200 |

| NMDA | >37000 |

This table demonstrates the high selectivity of YM-90K for the AMPA receptor compared to other ionotropic glutamate receptors. The Ki value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, with a lower value indicating higher affinity. Data sourced from R&D Systems. rndsystems.com

Scope and Objectives of Academic Research on YM-90K (hydrochloride hydrate)

Academic research involving YM-90K is primarily focused on elucidating the fundamental roles of AMPA receptors in the central nervous system. The objectives of such research are multifaceted and aim to: um.edu.myenago.commwediting.comresearcher.lifepatthomson.net

Investigate the role of AMPA receptors in neurological disorders: Researchers use YM-90K in various animal models of diseases such as epilepsy, ischemic stroke, and neurodegenerative disorders to understand how AMPA receptor-mediated excitotoxicity contributes to the pathology of these conditions. nih.govresearchgate.netahajournals.org

Explore the mechanisms of synaptic plasticity: By selectively blocking AMPA receptors, scientists can study their involvement in processes like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory. medkoo.com

Delineate signaling pathways: YM-90K helps in mapping the downstream signaling cascades activated by AMPA receptor stimulation.

Develop novel therapeutic strategies: Although YM-90K itself is a research tool, the insights gained from its use can inform the development of new drugs with improved selectivity and pharmacokinetic profiles for treating neurological disorders. nih.gov

The scope of research is broad, encompassing molecular, cellular, and systems-level investigations. In vitro studies often utilize neuronal cultures and brain slice preparations to examine the effects of YM-90K on cellular function, while in vivo studies in animal models allow for the investigation of its behavioral and neuroprotective effects. nih.govahajournals.orgmedkoo.com

Interactive Table: Key Research Findings with YM-90K

| Research Area | Finding | Reference |

| Neuroprotection | Delayed neuronal death in global and focal ischemia models. | rndsystems.comnih.govresearchgate.net |

| Anticonvulsant Activity | Potent suppression of audiogenic seizures in mice. | nih.gov |

| Synaptic Plasticity | Impairment of spatial memory in rats when used with an NMDA channel blocker. | medkoo.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H10ClN5O5 |

|---|---|

Molecular Weight |

327.68 g/mol |

IUPAC Name |

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrate;hydrochloride |

InChI |

InChI=1S/C11H7N5O4.ClH.H2O/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;;/h1-5H,(H,13,17)(H,14,18);1H;1H2 |

InChI Key |

NPEZQTYOSAYJTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].O.Cl |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Dynamics of Ym 90k Hydrochloride Hydrate

Elucidation of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionate (AMPA) Receptor Antagonism

YM-90K, or 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. rndsystems.comtargetmol.comnih.govresearchgate.net These receptors are critical for mediating fast excitatory neurotransmission throughout the central nervous system. researchgate.netresearchgate.net YM-90K's antagonistic action at AMPA receptors has been demonstrated to have neuroprotective effects in various preclinical models. rndsystems.commedchemexpress.com

Radioligand Binding Affinity Profiling at AMPA Receptors

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. researchgate.net In the case of YM-90K, these studies have been crucial in quantifying its interaction with AMPA receptors.

Research has consistently shown that YM-90K exhibits a high binding affinity for AMPA receptors. rndsystems.com Studies using rat brain membranes have determined the inhibitory constant (Ki) of YM-90K for AMPA receptors to be 84 nM. rndsystems.commedchemexpress.commedchemexpress.com This low nanomolar affinity underscores the potency of YM-90K as an AMPA receptor antagonist. The binding of the radiolabeled antagonist [3H]Ro 48-8587 to rat whole brain membranes was inhibited by several compounds, with YM-90K being more potent than CNQX, quisqualate, AMPA, glutamate, and kainate. nih.gov

Table 1: Radioligand Binding Affinity of YM-90K at AMPA Receptors

Comparative Binding Selectivity Across Ionotropic Glutamate Receptor Subtypes (Kainate, N-Methyl-D-Aspartate, Glycine)

A key aspect of a drug's pharmacological profile is its selectivity for its intended target over other related receptors. YM-90K has been evaluated for its binding affinity across the major ionotropic glutamate receptor subtypes: AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors. rndsystems.comnih.gov The glycine (B1666218) receptor, another important ligand-gated ion channel in the central nervous system, is also a relevant point of comparison. nih.govfrontiersin.orgguidetopharmacology.org

Studies have demonstrated that YM-90K is highly selective for AMPA receptors. rndsystems.comnih.gov Its binding affinity for kainate and NMDA receptors is significantly lower. The Ki value for kainate receptors is reported to be 2200 nM (or 2.2 µM), and for NMDA receptors, it is greater than 37000 nM (or 37 µM). rndsystems.commedchemexpress.commedchemexpress.com This indicates that YM-90K is approximately 26-fold more selective for AMPA receptors over kainate receptors and over 440-fold more selective for AMPA receptors over NMDA receptors. While YM-90K is a potent AMPA receptor antagonist, it also displays micromolar binding affinity at native kainate receptors. nih.govencyclopedia.pubmdpi.com

Table 2: Comparative Binding Selectivity of YM-90K

Structural Determinants of Receptor Recognition and Binding

The interaction between a ligand like YM-90K and its receptor is governed by specific structural features of both molecules. Understanding these determinants is crucial for rational drug design and the development of new, more effective therapeutic agents.

Structure-Activity Relationship (SAR) Studies of YM-90K (hydrochloride hydrate) and Analogues

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. nih.govescholarship.orgrsc.orgnih.govcollaborativedrug.com For YM-90K, which belongs to the quinoxaline-2,3-dione class of compounds, extensive SAR studies have been conducted to identify the key structural motifs responsible for its potent AMPA receptor antagonism. rndsystems.comnih.govebi.ac.uknih.gov

These studies have revealed that the quinoxaline-2,3-dione scaffold is a critical pharmacophore for AMPA receptor antagonism. nih.gov Modifications to this core structure, particularly at the 6- and 7-positions, have been explored to optimize affinity and selectivity. The presence of the imidazolyl group at the 6-position and the nitro group at the 7-position in YM-90K are crucial for its high affinity. nih.gov Replacement of the amide in YM-90K with imidazole (B134444) and triazole rings led to the development of analogues with high affinity for AMPA receptors. nih.gov Specifically, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone showed a Ki of 0.057 µM, and its encyclopedia.pubcaymanchem.comcaymanchem.comtriazolo[4,3-alpha] analogue had a Ki of 0.19 µM, both comparable to YM-90K's Ki of 0.084 µM. nih.gov These findings suggest that the nitrogen atom in the fused heterocycles at the 3-position acts as a hydrogen bond acceptor, a key interaction for binding to AMPA receptors. nih.gov Further SAR studies on 1-alkyl derivatives indicated that introducing specific alkyl substituents could enhance AMPA affinity. nih.gov

Ligand-Receptor Interaction Modeling and Computational Analysis

Computational modeling provides valuable insights into the three-dimensional interactions between a ligand and its receptor at the atomic level. github.ionih.govrsc.orgnih.govsemanticscholar.org For YM-90K, computational studies have been employed to understand its binding mode within the AMPA receptor's ligand-binding domain. nih.govbiorxiv.org

A computational study using a model of water-quinoxaline complexes, which mimics the hydrogen-bonding interactions between the receptor and the ligand, suggested that the varying affinities of YM-90K and its analogues for the AMPA receptor could be partly explained by the stabilization energy of this interaction. nih.gov Based on these findings, a pharmacophore model for the binding of imidazolylquinoxaline derivatives to AMPA receptors has been proposed. nih.gov More recent advancements have led to the development of YM90KDART, a cell-specific AMPA receptor antagonist, which has been studied using structural modeling. biorxiv.orgescholarship.orgnih.gov These models suggest that YM90K.1DART.2 binds to the orthosteric glutamate binding site within the clamshell structure of the AMPA receptor. biorxiv.orgescholarship.org

Cellular and Subcellular Mechanisms of Action of Ym 90k Hydrochloride Hydrate

Modulation of AMPA Receptor-Mediated Ion Flux and Intracellular Signaling

YM-90K's primary mechanism of action involves the modulation of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.gov By antagonizing these receptors, YM-90K influences the flow of ions across neuronal membranes and subsequent intracellular signaling events.

Furthermore, studies on YM-90K in rat hippocampal cultures have demonstrated that it induces a parallel and rightward shift in the dose-response curves of both AMPA and kainate. researchgate.net This parallel shift is a hallmark of competitive antagonism, indicating that YM-90K likely competes with agonists like kainate for the same binding site on the AMPA receptor. This action prevents the conformational change required for ion channel opening, thereby inhibiting the inward current of ions that is typically induced by kainate.

Table 1: Antagonistic Action of YM-90K and Related Compounds on Kainate-Induced Effects

| Compound | Experimental System | Observed Effect | Implied Mechanism |

|---|---|---|---|

| YM-90K | Rat hippocampal cultures | Parallel and rightward shift of kainate dose-response curve. researchgate.net | Competitive antagonism at the AMPA receptor. |

| YM872 | Xenopus laevis oocytes expressing rat AMPA receptors | Competitively antagonized kainate-induced currents (pA2 value of 6.97 ± 0.01). nih.govresearchgate.net | Direct competitive antagonism of ion flux. |

The influx of calcium ions (Ca2+) through AMPA receptors is a critical event in synaptic transmission and can also contribute to excitotoxicity under pathological conditions. nih.govabcam.com By blocking AMPA receptors, YM-90K is expected to regulate intracellular calcium dynamics.

Direct quantitative data on YM-90K's effect on intracellular calcium in neuronal cultures is limited. However, the related compound YM872 has been shown to block a 20-μM AMPA-induced increase in intracellular Ca2+ concentration in rat hippocampal primary cultures, with an IC50 value of 0.82 ± 0.031 μM. nih.govresearchgate.net Given that YM-90K is a potent AMPA receptor antagonist, it would similarly be expected to prevent the rise in intracellular calcium that is mediated by the activation of these receptors. nih.govmedchemexpress.com This is a crucial aspect of its neuroprotective effects, as excessive intracellular calcium can activate various downstream pathways leading to cell damage. nih.govsemanticscholar.org

Table 2: Effect of the Related Compound YM872 on AMPA-Induced Calcium Influx

| Compound | Experimental System | Agonist | IC50 Value |

|---|---|---|---|

| YM872 | Rat hippocampal primary cultures | 20-μM AMPA | 0.82 ± 0.031 μM. nih.govresearchgate.net |

Inhibition of Kainate-Induced Currents in Heterologous Expression Systems (e.g., Xenopus Laevis Oocytes)

Neurochemical Impact and Cholinergic System Interactions

The influence of YM-90K extends to specific neurochemical systems, notably the cholinergic system within the striatum.

Research has demonstrated a protective effect of YM-90K on cholinergic neurons in the striatum. nih.gov Ex vivo studies on rat striatal tissue have shown that the administration of AMPA can lead to a decrease in the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. nih.gov

Intrastriatal co-injection of YM-90K with AMPA has been found to protect cholinergic neurons against this AMPA-induced neurotoxicity. nih.govmedchemexpress.com This suggests that YM-90K prevents the AMPA-mediated downstream effects that lead to a reduction in ChAT activity. The protection of ChAT activity is dose-dependent, highlighting the direct relationship between AMPA receptor antagonism by YM-90K and the preservation of cholinergic neuron function.

Table 3: Neuroprotective Effect of YM-90K on Cholinergic Neurons

| Experimental Model | Agonist | Effect of YM-90K Co-injection | Implication |

|---|---|---|---|

| Rat Striatum (ex vivo) | AMPA or Kainate | Protection of cholinergic neurons against neurotoxicity. nih.govmedchemexpress.com | Inhibition of AMPA-induced decrease in Choline Acetyltransferase (ChAT) activity. |

Gene Expression and Cellular Stress Response Pathways

YM-90K also modulates cellular responses to stress, particularly by influencing the expression of heat shock proteins.

Non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), are known to induce the expression of heat shock protein 70 (HSP-70) and its corresponding messenger RNA (hsp-70 mRNA) in specific brain regions, like the retrosplenial cortex of the rat. frontiersin.org This induction is considered a marker of neuronal stress and potential injury. nih.gov

Studies have shown that pretreatment with YM-90K can prevent this induction in a dose-dependent manner. Administration of YM-90K at doses of 1, 3, or 10 mg/kg prior to PCP administration inhibited both the expression of hsp-70 mRNA and the induction of the HSP-70 protein in the rat retrosplenial cortex. frontiersin.org This finding suggests that AMPA receptor activation plays a role in the cellular stress response triggered by the blockade of NMDA receptors by compounds like PCP. By antagonizing AMPA receptors, YM-90K effectively mitigates this particular stress pathway.

Table 4: Dose-Dependent Prevention of PCP-Induced HSP-70 and hsp-70 mRNA by YM-90K

| Pretreatment | PCP Administration | Observed Effect in Rat Retrosplenial Cortex |

|---|---|---|

| Vehicle | 50 mg/kg | Marked expression of hsp-70 mRNA and induction of HSP-70 protein. frontiersin.org |

| YM-90K (1, 3, or 10 mg/kg) | 50 mg/kg | Dose-dependent inhibition of hsp-70 mRNA expression and HSP-70 protein induction. frontiersin.org |

Investigation of Ym 90k Hydrochloride Hydrate in Preclinical Models for Mechanistic Insights

Analysis in Experimental Ischemic Models

Transient global cerebral ischemia is known to cause selective and delayed neuronal death, particularly in the vulnerable CA1 pyramidal neurons of the hippocampus. mdpi.comnih.govnih.gov The neuroprotective effects of YM-90K, a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, have been investigated in this context. nih.gov

In preclinical studies using rodent models of transient global cerebral ischemia, YM-90K has demonstrated a neuroprotective effect against delayed neuronal death. nih.gov The administration of YM-90K has been shown to mitigate the severe neuronal damage typically observed in the hippocampal CA1 region following an ischemic insult. nih.govfrontiersin.org This protection is attributed to its ability to block AMPA receptors, thereby reducing the excessive influx of calcium ions that triggers a cascade of neurotoxic events leading to apoptosis and necrosis.

Research has shown that following global cerebral ischemia, there is a significant upregulation of apoptotic proteins in the hippocampal CA1 neurons. nih.gov The intervention with AMPA receptor antagonists like YM-90K is believed to counteract these pathways, thus preserving neuronal integrity. nih.gov The selective vulnerability of the CA1 region makes it a critical area for assessing the efficacy of neuroprotective agents. mdpi.comnih.gov

Focal cerebral ischemia, often modeled in animals by occluding the middle cerebral artery (MCAO), results in a core of infarcted tissue surrounded by a penumbra of potentially salvageable tissue. plos.org YM-90K has been evaluated for its ability to reduce the volume of this cortical infarct. nih.gov

In a study utilizing a thrombotic distal MCAO model in spontaneously hypertensive rats, intravenous infusion of YM-90K significantly reduced the infarct volume by 34% compared to the control group. nih.gov This reduction in infarct size was observed without significant alterations in the cerebral blood flow in the penumbral region, suggesting that the neuroprotective effect is not primarily due to hemodynamic changes but rather a direct consequence of blocking excitotoxicity mediated by AMPA receptors. nih.gov

The table below summarizes the effect of YM-90K on infarct volume in a focal cerebral ischemia model.

| Treatment Group | Mean Infarct Volume (mm³) ± SD | Percentage Reduction | p-value |

| Control | 93 ± 23 | - | - |

| YM-90K | 61 ± 25 | 34% | 0.017 |

| Data from a study on thrombotic distal middle cerebral artery occlusion in spontaneously hypertensive rats. nih.gov |

These findings highlight the therapeutic potential of YM-90K in acute ischemic stroke by limiting the extent of brain damage. nih.govnih.gov

N-Acetylaspartate (NAA) is an abundant amino acid in the brain, primarily localized in neurons, and is considered a marker of neuronal viability and function. nih.govfrontiersin.org Following an ischemic event, a time-dependent decrease in NAA levels is observed, reflecting neuronal distress and death. nih.govnih.gov

Attenuation of Ischemic Damage in Focal Cerebral Ischemia Models (e.g., Cortical Infarct Volume)

Role in Seizure Models

Audiogenic seizures, which are reflex seizures triggered by intense auditory stimulation, are studied in genetically susceptible rodent strains like DBA/1 and DBA/2 mice to investigate the mechanisms of epilepsy and screen for potential anticonvulsant drugs. nih.govcureepilepsy.orgresearchgate.net These models are valuable due to their high reproducibility and non-invasive seizure induction. nih.gov

YM-90K, as an AMPA receptor antagonist, has been shown to possess anticonvulsant properties. nih.gov While the provided search results focus more on its effects in kindling models of epilepsy, the fundamental mechanism of action—blocking excitatory neurotransmission—is highly relevant to the suppression of seizures, including audiogenic ones. nih.gov AMPA receptors play a crucial role in the propagation of seizure activity. By antagonizing these receptors, YM-90K can effectively dampen the excessive neuronal firing that characterizes a seizure. nih.gov

Studies on other AMPA receptor antagonists have demonstrated efficacy in various seizure models, supporting the potential of this class of compounds, including YM-90K, in controlling seizures. mdpi.com The involvement of glutamate (B1630785) receptors in the pathophysiology of audiogenic seizures suggests that YM-90K would likely exhibit suppressive activity in these genetically predisposed rodent models.

Comparative Preclinical Pharmacological Profiles

YM-90K is part of a class of quinoxaline-2,3-dione derivatives that act as competitive AMPA receptor antagonists. nih.gov Its pharmacological profile has been compared with other compounds in its class, such as NBQX and YM872. mdpi.comnih.gov

A significant challenge with early AMPA receptor antagonists like YM-90K and NBQX was their poor water solubility at physiological pH, which could lead to nephrotoxicity due to precipitation in the kidneys. nih.govnih.gov This characteristic limited their clinical development.

In contrast, a subsequent compound, YM872, was developed with significantly higher water solubility (approximately 500 to 1000 times greater than YM90K and NBQX), which improved its safety profile regarding nephrotoxicity. nih.gov Despite the solubility differences, the core mechanism of neuroprotection through AMPA receptor antagonism remains a shared and critical feature. nih.govbiorxiv.orgresearchgate.net

The table below provides a comparative overview of some preclinical pharmacological characteristics.

| Compound | Class | Primary Target | Key Preclinical Finding (Ischemia) | Notable Characteristic |

| YM-90K | Quinoxaline-dione | AMPA Receptor Antagonist | Reduced infarct volume in focal ischemia. nih.gov | Poor water solubility. nih.govnih.gov |

| NBQX | Quinoxaline-dione | AMPA Receptor Antagonist | Neuroprotective in various ischemia models. | Poor water solubility, potential for nephrotoxicity. nih.govnih.gov |

| YM872 | Quinoxaline-dione | AMPA Receptor Antagonist | Reduced infarct volume with a better safety profile. nih.gov | High water solubility. nih.gov |

This comparative analysis underscores the evolution of AMPA receptor antagonists, with efforts focused on improving physicochemical properties to enhance their therapeutic potential for conditions like acute stroke and neuronal degeneration. nih.govnih.gov

Comparison with Other AMPA Receptor Antagonists in Experimental Paradigms

YM-90K (hydrochloride hydrate) is a quinoxalinedione (B3055175) derivative identified as a potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. ahajournals.orgnih.govnih.gov Its pharmacological profile has been extensively compared to other AMPA receptor antagonists, particularly in preclinical models of epilepsy and cerebral ischemia, to elucidate its relative potency and efficacy.

In radioligand binding assays, YM-90K demonstrates high affinity for the AMPA receptor. nih.gov Its inhibitory constant (Ki) for [3H]-AMPA binding to rat brain membranes is 0.084 µM. nih.gov This affinity is comparable to other potent antagonists like YM872 (Ki = 0.096 µM) but shows greater selectivity over kainate and N-methyl-D-aspartate (NMDA) receptors compared to some other compounds. nih.govmedchemexpress.comresearchgate.net For instance, YM-90K's potency in inhibiting [3H]-kainate binding is significantly lower (Ki = 2.2 µM), and it has very weak affinity for the NMDA receptor's glutamate and glycine (B1666218) binding sites (Ki > 100 µM and 37 µM, respectively). nih.govmedchemexpress.commedchemexpress.com This selectivity profile distinguishes it as a more specific AMPA receptor antagonist.

Table 1: Comparative Receptor Binding Affinities (Ki, µM) of YM-90K and Other Antagonists

| Compound | AMPA Receptor (Ki, µM) | Kainate Receptor (Ki, µM) | NMDA Receptor (Ki, µM) |

|---|---|---|---|

| YM-90K | 0.084 nih.gov | 2.2 nih.gov | 37 medchemexpress.commedchemexpress.com |

| NBQX | Data not available in sources | Data not available in sources | Data not available in sources |

| YM872 | 0.096 researchgate.net | 4.6 (IC50) researchgate.net | >100 (IC50) researchgate.net |

In vivo studies further highlight the distinct characteristics of YM-90K. In a model of audiogenic seizures in DBA/2 mice, YM-90K demonstrated potent anticonvulsant activity, with an ED50 value of 2.54 mg/kg (i.p.) against tonic seizures. nih.gov This potency was found to be greater than that of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), which had an ED50 of 7.17 mg/kg (i.p.) in the same model. nih.gov However, the duration of the anticonvulsant effect for both YM-90K and NBQX was similarly short, lasting about 30 minutes. nih.gov

When compared with CP-465,022, another noncompetitive AMPA receptor antagonist, YM-90K showed less potency in a pentylenetetrazole-induced seizure model. ahajournals.org While both compounds inhibited seizures, CP-465,022 was found to be at least 2.5-fold more potent and exhibited a significantly longer pharmacodynamic half-life. ahajournals.org Similarly, in inhibiting synaptic transmission in the hippocampus of anesthetized rats, YM-90K's effect developed more rapidly but was of a shorter duration compared to CP-465,022. ahajournals.org

In models of cerebral ischemia, YM-90K and its structural analogs, like NBQX, have been shown to effectively reduce neuronal loss. ahajournals.orgahajournals.org In a global ischemia model in Mongolian gerbils, YM-90K significantly prevented delayed neuronal death in the hippocampal CA1 region. nih.gov Its efficacy in this paradigm was comparable to that of NBQX and another quinoxalinedione, CNQX. nih.gov Furthermore, in a focal ischemia model in rats, YM-90K reduced the volume of ischemic damage in the cerebral cortex. nih.gov

Table 2: Comparative Efficacy of AMPA Antagonists in a Mouse Audiogenic Seizure Model

| Compound | Anticonvulsant Activity (ED50, mg/kg, i.p.) | Duration of Action |

|---|---|---|

| YM-90K | 2.54 nih.gov | 30 minutes nih.gov |

| NBQX | 7.17 nih.gov | 30 minutes nih.gov |

Synthetic Methodologies and Chemical Biology Approaches for Ym 90k Hydrochloride Hydrate Research

Advanced Synthetic Routes for YM-90K (hydrochloride hydrate) and Related Quinoxalinedione (B3055175) Derivatives

The core structure of YM-90K is a quinoxaline-2,3-dione, a scaffold that is central to a major class of AMPA receptor antagonists. The general synthesis of quinoxaline-2,3-diones is typically achieved through the cyclocondensation of an o-phenylenediamine (B120857) derivative with oxalic acid or its derivatives under acidic conditions. axonmedchem.comscispace.com

The synthesis of YM-90K, 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione, and its analogues involves multi-step procedures starting from substituted benzene (B151609) derivatives. Research aimed at improving the pharmacological profile of YM-90K, such as its receptor affinity and selectivity, has led to the synthesis of numerous related quinoxalinedione derivatives. nih.gov A key study by Ohmori et al. explored the structure-activity relationships (SAR) by synthesizing a series of 1- and 4-substituted analogues of YM-90K. nih.govacs.org

Their work revealed critical insights into the pharmacophore. For instance, they deduced that the amide proton on the side of the quinoxalinedione nucleus far from the imidazole (B134444) ring is essential for AMPA receptor binding, whereas the proton on the near side is not. nih.gov This finding allowed for substitution at the N-1 position. The introduction of a hydroxyl group at this position led to a compound, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (Compound 11a in the study), with several-fold greater affinity for the AMPA receptor than the parent YM-90K. nih.gov

These synthetic efforts highlight a strategy of targeted modification of the quinoxalinedione scaffold to enhance binding characteristics. Another approach in the field has been to create ring-opened analogues to improve physical properties like aqueous solubility, which can be a limitation for this class of compounds. researchgate.net

Table 1: Research Findings on YM-90K and Selected Derivatives

| Compound | Structure | Key Research Finding | Receptor Affinity (Ki, µM) | Reference |

| YM-90K | 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | Parent compound, selective AMPA receptor antagonist. | 0.084 | nih.gov |

| NBQX | 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline | Reference AMPA receptor antagonist. | 0.060 | nih.gov |

| Compound 11a | 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | Introduction of N-1 hydroxyl group significantly improves affinity. | 0.021 | nih.gov |

Radiosynthesis and Isotopic Labeling for Receptor Binding and Distribution Studies

The characterization of a receptor ligand's binding properties and its distribution in tissues relies heavily on the use of isotopically labeled versions of the compound. musechem.comscripps.edu While specific documentation on the radiosynthesis of YM-90K is not prominently available in primary literature, the methods for labeling are standard and can be inferred from related compounds and general practices. For receptor binding assays and autoradiography, YM-90K would typically be labeled with a radioactive isotope such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). musechem.comscripps.edu

Common strategies for isotopic labeling include:

Tritium Labeling: This can often be achieved by catalytic reduction of a suitable unsaturated precursor with tritium gas or by exchange labeling. For a molecule like YM-90K, a precursor containing a halogen on the imidazole ring could be subjected to catalytic dehalogenation with tritium gas.

Carbon-14 Labeling: This usually requires incorporating a [¹⁴C]-labeled building block early in the synthetic route. For instance, a [¹⁴C]-labeled oxalic acid could be used in the initial cyclocondensation reaction to label the quinoxaline (B1680401) core.

These radiolabeled probes are indispensable for quantitative pharmacology. nih.gov They are used in saturation and competition binding assays with cell membranes expressing the target receptor to determine key parameters like the binding affinity (Kd) and the density of binding sites (Bmax). For example, studies on YM-90K derivatives have utilized [³H]AMPA in competitive binding assays to determine the inhibitory constants (Ki) of the new, non-labeled compounds. nih.govacs.org Furthermore, radiolabeled ligands like 6-[³H]nitro-7-sulphamoylbenzo[f]-quinoxaline have been used to map the regional distribution of AMPA receptors in the brain. nih.gov A tritiated version of YM-90K would be a powerful tool for similar detailed anatomical localization and quantitative receptor mapping studies.

Development of Chemical Probes for Receptor Localization and Functional Assays

Beyond simple radiolabeling, YM-90K has served as the foundation for sophisticated chemical probes designed to investigate AMPA receptor function with high spatial and temporal precision. mskcc.org A notable advancement is the development of YM90K-DART (Drugs Acutely Restricted by Tethering). This technology involves modifying the YM-90K molecule with a chemical linker and a reactive "warhead" that allows it to be covalently tethered to a genetically expressed tag on the surface of specific cells.

In a published example of this approach, a YM-90K alkyne derivative was synthesized. This derivative can be joined via "click chemistry" to an azide-containing module that tethers the drug to a specific protein tag (e.g., HaloTag) expressed on the cell membrane of target neurons. This strategy effectively restricts the drug's action to only the cells that have been genetically programmed to express the tag, enabling researchers to dissect the role of AMPA receptors in specific neural circuits with high cellular specificity.

These probes have been used in functional assays to study synaptic transmission. For example, YM90K-DART probes have been applied to cultured neurons to selectively block AMPA receptor-mediated signaling only in HaloTag-expressing cells, leaving adjacent, untagged cells unaffected. This allows for a direct comparison of drugged vs. non-drugged cells within the same network. The development of these advanced chemical tools represents a significant leap from traditional pharmacology, enabling the deconstruction of complex neuropharmacological effects at the cellular level. nih.govnih.gov

Table 2: YM-90K Based Chemical Probes

| Probe Name | Composition | Principle of Action | Application |

| YM90K.1DART.1 / YM90K.1DART.2 | YM90K pharmacophore linked to a HaloTag ligand via click chemistry. | Covalent tethering to genetically expressed HaloTag on specific cell surfaces, restricting drug action to those cells. | Cell-type specific blockade of AMPA receptors in neuronal co-culture and in vivo to study circuit function. |

Future Directions and Emerging Research Avenues for Ampa Receptor Antagonism

The landscape of neuropharmacology is continually evolving, with a persistent drive to understand the intricate mechanisms of synaptic transmission and to develop novel therapeutic strategies for neurological disorders. Within this context, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists have been a subject of intense investigation. The compound YM-90K (hydrochloride hydrate), a potent and selective non-competitive AMPA receptor antagonist, represents a significant tool in this exploration. nih.govnih.gov While its primary mechanism of action is well-established, future research is poised to explore beyond its primary antagonism, delving into novel biological interactions, leveraging advanced research models, integrating cutting-edge technologies, and exploring its chemical structure for new academic pursuits.

Q & A

Q. What methods are recommended for preparing and storing stock solutions of YM-90K hydrochloride hydrate?

YM-90K hydrochloride hydrate should be dissolved in an inert gas-purged solvent, such as DMSO, at a concentration of approximately 5 mg/ml. Stock solutions must be stored at -20°C to maintain stability for ≥4 years. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What in vivo models demonstrate the neuroprotective effects of YM-90K?

Studies utilize the rat focal cerebral ischemia model induced by thrombotic middle cerebral artery occlusion (MCAO). Intravenous infusion (20 mg/kg/hour for 4 hours) reduces infarct size. Additionally, intraperitoneal administration in DBA/2 mice (3 mg/kg) inhibits audiogenic seizures .

Q. How does YM-90K selectively target AMPA receptors?

Radioligand binding assays using rat brain membranes show a Ki of 0.084 µM for AMPA receptors, with selectivity over kainate (>100 µM), NMDA-sensitive glutamate (>100 µM), and glycine (37 µM) receptors. Competitive binding assays with receptor-specific antagonists validate this selectivity .

Q. What analytical techniques confirm the structural integrity of YM-90K hydrochloride hydrate?

X-ray crystallography and NMR spectroscopy are employed to analyze the hydrate’s molecular structure, including hydrogen bonding patterns and stability under varying humidity conditions. Hydrate-specific characterization ensures batch consistency .

Advanced Research Questions

Q. How should researchers optimize dosing regimens when translating YM-90K effects across species?

Discrepancies in effective doses (e.g., 3 mg/kg in mice vs. 20 mg/kg/hour in rats) arise from differences in administration routes (intraperitoneal vs. intravenous), pharmacokinetics, and endpoint measurements (seizure inhibition vs. infarct reduction). Species-specific metabolic profiles and blood-brain barrier permeability should be evaluated using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What experimental controls are critical for studying YM-90K’s inhibition of AMPA-induced ChAT activity changes?

Ex vivo striatal assays require controls for off-target effects, such as co-administration of NMDA or glycine receptor antagonists. Dose-response curves (e.g., 0.1–10 mg/kg) should correlate ChAT activity with AMPA receptor occupancy, validated via Western blot or immunohistochemistry .

Q. How can contradictory data on YM-90K’s neuroprotective efficacy in different ischemia models be resolved?

Variations in ischemia induction methods (e.g., transient vs. permanent MCAO) and outcome measures (infarct volume vs. functional recovery) contribute to discrepancies. Meta-analysis of preclinical studies, standardized protocols, and power calculations for sample size are recommended to enhance reproducibility .

Q. What strategies mitigate hydrate dissociation during in vitro assays?

Maintain strict temperature (-20°C storage) and humidity controls during experiments. Use freshly prepared solutions in anhydrous solvents (e.g., DMSO) and confirm hydrate stability via thermogravimetric analysis (TGA) or dynamic vapor sorption (DVS) .

Methodological Considerations

Q. How to design dose-escalation studies for YM-90K in seizure models?

Start with the minimum effective dose (3 mg/kg in mice) and incrementally increase doses while monitoring seizure latency and severity. Electroencephalography (EEG) and behavioral scoring systems (e.g., Racine scale) provide quantitative endpoints. Include vehicle controls and blinded assessments to reduce bias .

Q. What computational tools predict YM-90K’s binding affinity to AMPA receptor subunits?

Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with GluR2/3/4 subunits. Validate predictions with mutagenesis studies targeting key residues (e.g., Arg485 in GluR2) .

Data Analysis and Validation

Q. How to quantify infarct size reduction in YM-90K neuroprotection studies?

Use T2-weighted MRI or triphenyltetrazolium chloride (TTC) staining for volumetric analysis. Normalize infarct volume to contralateral hemisphere area and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. What statistical methods address variability in AMPA receptor binding assays?

Nonlinear regression analysis (e.g., GraphPad Prism) calculates Ki values from competition curves. Replicate experiments (n ≥ 3) and report confidence intervals to account for inter-assay variability. Outlier detection (e.g., Grubbs’ test) ensures data robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.